![molecular formula C6H12N2 B2661742 3,4,5,6-tetrahydro-2H-azepin-7-amine CAS No. 2214-67-7](/img/structure/B2661742.png)
3,4,5,6-tetrahydro-2H-azepin-7-amine
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Description
Scientific Research Applications
Synthesis of Various Derivatives
The compound is used as a base to synthesize various derivatives, each with its own potential applications . For example, it can be used to create compounds like 3,4,5,6-TETRAHYDRO-2H-AZEPINE-7-CARBALDEHYDE (2,6-DICHLOROPHENYL)HYDRAZONE HBR, 1-PHENYLETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE, and 2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HCL .
Antitumor Agents
Some derivatives of 3,4,5,6-tetrahydro-2H-azepin-7-amine have shown potential as antitumor agents . For instance, a compound containing 3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been suggested as a potential EGFR/HER-2 dual inhibitor .
Antiparasitic Properties
The compound has been linked to antiparasitic properties. For example, the N(5)-substituted paullone 2, which is derived from a similar structure, showed pronounced inhibition of the bloodstream form of Trypanosoma brucei brucei parasites .
4. Inhibitors of Cyclin-dependent Kinases and Glycogen Synthase Kinase-3 (GSK-3) The compound has been used in the synthesis of inhibitors of cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) . These inhibitors are used as biochemical tools in various research applications .
Synthesis of Oxime Ethers
The compound can be used in the synthesis of oxime ethers . Oxime ethers are found in various drugs such as fluvoxamine and roxithromycin .
6. Reaction with Gyclohexanone Oxime–tin Tetrachloride Complex The compound has been found to react with the gyclohexanone oxime–tin tetrachloride complex, leading to the formation of the lactam–tin tetrachloride complex and the oxime hydrogen sulfate .
properties
IUPAC Name |
3,4,5,6-tetrahydro-2H-azepin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-6-4-2-1-3-5-8-6/h1-5H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLJSJNKRLFVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2214-67-7 |
Source
|
Record name | 3,4,5,6-Tetrahydro-2H-azepin-7-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNA2UR4ULZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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